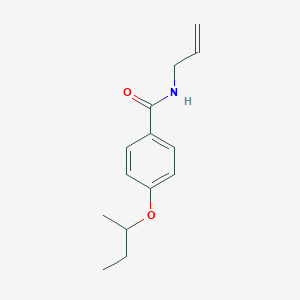![molecular formula C14H17NO4 B268323 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268323.png)
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, also known as MPAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPAA is a derivative of the natural amino acid, glutamic acid, and was first synthesized in 2008 by a team of researchers at the University of Tokyo.
Wirkmechanismus
The mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has also been found to reduce oxidative stress and inflammation, which are associated with a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for the development of new cancer therapies that are less toxic than traditional chemotherapy drugs. However, the use of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including:
1. Development of new formulations of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid that improve its solubility and bioavailability.
2. Investigation of the mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including its effects on key signaling pathways involved in cancer cell growth and proliferation.
3. Exploration of the potential of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a therapeutic agent for other diseases, including cardiovascular disease and neurodegenerative disorders.
4. Investigation of the potential of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a diagnostic tool for cancer, based on its ability to selectively target cancer cells.
5. Development of new derivatives of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid with improved biological activity and selectivity.
In conclusion, 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. While the use of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments is limited by its low solubility in water, there are several future directions for research on 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, including the development of new formulations, investigation of its mechanism of action, and exploration of its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid involves a multistep process that begins with the protection of the carboxylic acid group of glutamic acid. This is followed by the introduction of an aniline group through a nucleophilic substitution reaction. The final step involves the deprotection of the carboxylic acid group to yield 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In particular, 4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-[2-(2-methylprop-2-enoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(2)9-19-12-6-4-3-5-11(12)15-13(16)7-8-14(17)18/h3-6H,1,7-9H2,2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WGFKNJYQILQALE-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


